



Application Notes: Jones Oxidation of Secondary Alcohols with Sodium Dichromate Dihydrate

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Compound of Interest		
Compound Name:	Sodium dichromate dihydrate	
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For Researchers, Scientists, and Drug Development Professionals

The Jones oxidation is a robust and efficient method for the oxidation of secondary alcohols to ketones, a fundamental transformation in organic synthesis.[1][2] This protocol holds significant value in research, particularly in the development of pharmaceuticals and other complex organic molecules where precise conversion of functional groups is paramount. The use of Jones reagent, prepared from **sodium dichromate dihydrate** (Na₂Cr₂O₇·2H₂O), concentrated sulfuric acid, and water, offers a cost-effective and high-yielding route to ketones.[1][3]

Key Applications:

- Pharmaceutical Synthesis: A critical step in the synthesis of many active pharmaceutical
 ingredients (APIs) involves the oxidation of a secondary alcohol to a ketone. For instance,
 the oxidation of steroidal alcohols is a key transformation in the production of hormonebased drugs. The Jones reagent has been successfully employed in the selective oxidation
 of hydroxyl groups in steroid frameworks.
- Natural Product Synthesis: The synthesis of complex natural products often requires the
 installation of ketone functionalities. The Jones oxidation provides a reliable method for
 achieving this transformation, even in the presence of other functional groups. The synthesis
 of camphor from borneol is a classic example of this application.







 General Organic Synthesis: The conversion of secondary alcohols to ketones is a common step in multi-step organic synthesis. The Jones oxidation is a valuable tool in the synthetic chemist's arsenal due to its high efficiency and broad substrate scope.

Mechanism of Action:

The Jones oxidation proceeds through the formation of a chromate ester intermediate. The secondary alcohol reacts with chromic acid (formed in situ from sodium dichromate and sulfuric acid) to form the ester. A subsequent E2-like elimination reaction, involving the removal of a proton from the carbon bearing the hydroxyl group, leads to the formation of the ketone and a reduced chromium species (Cr(IV)). This Cr(IV) species undergoes further reactions to ultimately form the stable Cr(III) ion, which is observed as a green precipitate.

Advantages:

- High Yields: The Jones oxidation is known for its high conversion rates, often providing excellent yields of the desired ketone.[1]
- Cost-Effective: The reagents required for the Jones oxidation, namely sodium dichromate dihydrate and sulfuric acid, are readily available and inexpensive.[1]
- Rapid Reaction: The oxidation is typically fast and can often be completed in a few hours at or below room temperature.[1]

Limitations and Safety Considerations:

- Toxicity of Chromium(VI): Chromium(VI) compounds are known carcinogens and are highly toxic. Therefore, extreme caution must be exercised when handling sodium dichromate dihydrate and the prepared Jones reagent. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
- Acidic Conditions: The strongly acidic nature of the Jones reagent can be incompatible with acid-sensitive functional groups in the substrate.
- Waste Disposal: The chromium-containing waste generated from the reaction is hazardous and must be disposed of according to institutional and environmental regulations.



Quantitative Data Summary

The following table summarizes quantitative data for the Jones oxidation of various secondary alcohols using **sodium dichromate dihydrate**.

Substrate	Product	Reagents	Solvent	Temperat ure (°C)	Reaction Time	Yield (%)
Cyclohexa nol	Cyclohexa none	Na ₂ Cr ₂ O ₇ . 2H ₂ O, H ₂ SO ₄ , H ₂ O	-	55-60	1 hour	~70%
Borneol	Camphor	Na ₂ Cr ₂ O ₇ · 2H ₂ O, H ₂ SO ₄ , H ₂ O	Diethyl ether	Ice bath	5 minutes	Not specified
9α -Bromo- 11 β - hydroxy- 5α - androstane -3,17-dione	9α -Bromo- 5α -androstane -3,11,17-trione	Jones Reagent	Acetone	20	Not specified	80%
9α-Chloro- 11β- hydroxy- 5α- androstane -3,17-dione	9α-Chloro- 5α- androstane -3,11,17- trione	Jones Reagent	Acetone	Not specified	Not specified	85%

Experimental Protocols

1. Preparation of Jones Reagent from Sodium Dichromate Dihydrate

Materials:

• Sodium dichromate dihydrate (Na2Cr2O7·2H2O)



_	Concentrated	culfuric	acid	(H_2SO_4)
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- Deionized water
- Erlenmeyer flask
- Stirring bar or glass rod
- · Ice bath

Procedure:

- In a 100 mL beaker, dissolve 12.5 g of **sodium dichromate dihydrate** in 60 mL of deionized water.
- With continuous stirring, carefully and slowly add 11 g (6 mL) of concentrated sulfuric acid to the solution. Caution: The addition of sulfuric acid is highly exothermic and should be done slowly and with cooling in an ice bath to control the temperature.
- Allow the resulting orange-red solution to cool to room temperature before use.
- 2. General Protocol for the Oxidation of a Secondary Alcohol (e.g., Cyclohexanol to Cyclohexanone)

Materials:

- Cyclohexanol
- Prepared Jones Reagent
- 100 mL conical flask
- Thermometer
- Cold water bath
- Separatory funnel
- Ethyl acetate



- Anhydrous magnesium sulfate
- Distillation apparatus

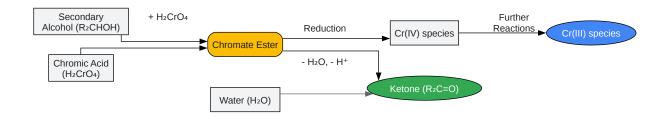
Procedure:

- Place 6 g of cyclohexanol into a 100 mL conical flask.
- Add the prepared Jones reagent to the cyclohexanol in one portion, swirling to ensure thorough mixing.
- Monitor the temperature of the reaction mixture. When the temperature rises to 55 °C, cool
 the flask in a cold water bath to maintain the temperature between 55 and 60 °C.
- Once the exothermic reaction subsides, allow the mixture to stand at room temperature for 1 hour with occasional swirling.
- Pour the reaction mixture into a 250 mL round bottom flask and add 60 mL of water.
- Distill the mixture until approximately 30 mL of distillate (which will appear as two layers) is collected.
- Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride (approximately 7 g) to reduce the solubility of the cyclohexanone in the aqueous phase.
- Separate the organic layer (cyclohexanone).
- Extract the aqueous layer twice with 10 mL portions of ethyl acetate.
- Combine the organic layer and the ethyl acetate extracts.
- Dry the combined organic solution with anhydrous magnesium sulfate for 5 minutes.
- Filter the solution to remove the drying agent.
- Distill off the ethyl acetate (b.p. 77 °C) using a steam bath. The remaining liquid is cyclohexanone (b.p. 153-156 °C).



• Determine the weight of the product to calculate the yield.

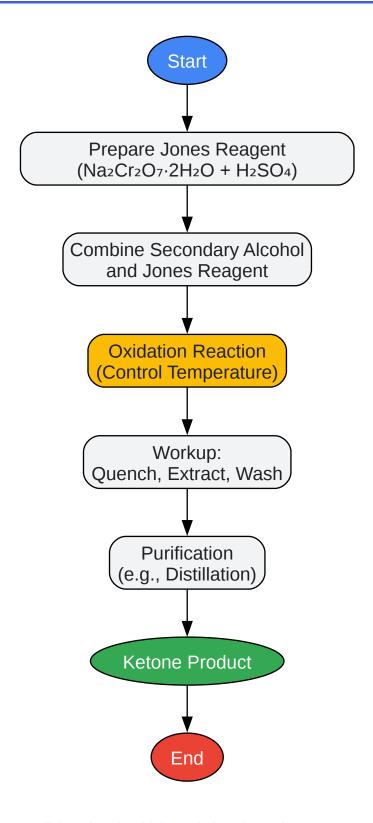
Visualizations



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Caption: Mechanism of Jones Oxidation of a Secondary Alcohol.





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Caption: Experimental Workflow for Jones Oxidation.



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References

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